Benzene, 1,2-bis(methylthio)-

Overview

Description

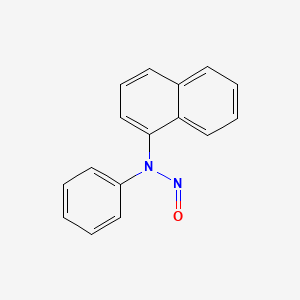

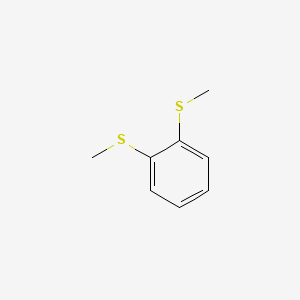

“Benzene, 1,2-bis(methylthio)-” is a chemical compound with the formula C8H10S2 . It is also known by other names such as 1,2-bis(methylsulfanyl)benzene . The molecular weight of this compound is 170.295 g/mol .

Molecular Structure Analysis

The molecular structure of “Benzene, 1,2-bis(methylthio)-” has been analyzed using X-Ray crystallography . The compound forms a 1:1 charge-transfer complex with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The compound has a columnar structure with stacks in which the equidistantly and coplanarly arranged donor and accepter molecules alternate .Physical And Chemical Properties Analysis

“Benzene, 1,2-bis(methylthio)-” has several computed properties . It has a molecular weight of 170.3 g/mol, a XLogP3-AA of 2.9, and a topological polar surface area of 50.6 Ų. It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications

Sensor Development

1,2-Bis(methylthio)benzene derivatives have been explored for their potential in sensor development. For example, acyclic dithia benzene derivatives have been synthesized and tested as silver(I) ion sensors in membrane-based ion-selective electrodes, demonstrating good sensitivity, detection limits, reproducibility, and selectivity. This indicates their potential for applications in environmental monitoring and analytical chemistry (Casabó et al., 1994).

Fluorescence and Imaging

Certain benzene derivatives, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, have been identified as novel architectures for green fluorophores. These compounds exhibit high fluorescence emission and photostability, and are solid-state emissive, water-soluble, and solvent- and pH-independent with large Stokes shifts, making them suitable for imaging applications and displays (Beppu et al., 2015).

Synthesis of Heterocyclic Compounds

Research on 1,2-bis(methylthio)benzene and its derivatives has also contributed to the synthesis of heterocyclic ketenethioacetal derivatives, which have shown reactivity with nucleophilic reagents to yield various replacement products. This work is foundational for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Tominaga et al., 1975).

Materials Science

In the field of materials science, 1,2-bis(methylthio)benzene derivatives have been utilized in the development of solvent extraction systems for the selective separation of palladium(II) from secondary raw materials. This research is particularly relevant for recycling and sustainable materials management, as it offers a method for the recovery of valuable metals from spent automotive catalysts (Traeger et al., 2012).

Mechanism of Action

1,2-bis(methylsulfanyl)benzene, also known as Benzene, 1,2-bis(methylthio)- or 1,2-dimethylthiobenzene, is a chemical compound with the molecular formula C8H10S2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Properties

IUPAC Name |

1,2-bis(methylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGHCDZLSCNMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90946665 | |

| Record name | 1,2-Bis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-68-3 | |

| Record name | Benzene, 1,2-bis(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90946665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)

![2-Mercapto-6-{[(4-methylphenyl)thio]-methyl}pyrimidin-4(3H)-one](/img/structure/B1606973.png)